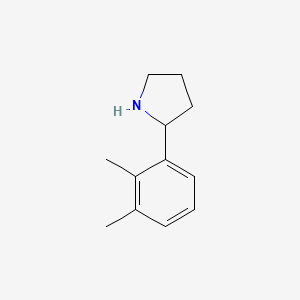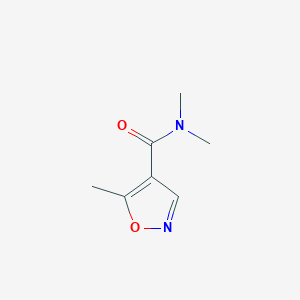
N,N,5-trimethylisoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Isoxazoles, including TMICA, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Applications De Recherche Scientifique
Synthesis and Chemical Properties
N,N,5-trimethylisoxazole-4-carboxamide derivatives are explored in synthetic chemistry for their potential in forming various complex compounds. For instance, studies on the synthesis of purines under primitive Earth conditions highlighted the formation of several purine precursors, including imidazole derivatives, which play a significant role in the synthesis of adenine, a fundamental component of DNA and RNA (Oró & Kimball, 1962). Additionally, research into Pd-catalyzed C(sp(3))-H bond activation utilized derivatives like 5-methylisoxazole-3-carboxamide (MICA) to direct the activation of inert γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of γ-substituted non-natural amino acids, showcasing the versatility of these compounds in organic synthesis (Pasunooti et al., 2015).
Antitumor and Antiviral Activities
Compounds derived from isoxazole and imidazole carboxamides exhibit significant antitumor and antiviral properties. For example, the study of antitumor imidazotetrazines demonstrated the synthesis and chemistry of novel broad-spectrum antitumor agents based on imidazole-4-carboxamide derivatives (Stevens et al., 1984). Another study focusing on the rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation showcased efficient methods for synthesizing compounds with potential biological activities, highlighting the importance of these derivatives in developing new therapeutic agents (Davoodnia et al., 2008).
Enzyme Inhibition and Immunomodulation
Isoxazole derivatives, such as those related to N,N,5-trimethylisoxazole-4-carboxamide, have been shown to inhibit enzymes crucial for cellular functions and immune responses. A study revealed the inhibition of dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives, which could have implications for treatments involving immune modulation (Knecht & Löffler, 1998). Furthermore, research on AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) demonstrated its ability to stimulate adiponectin and inhibit cytokines in adipose tissue, suggesting potential applications in addressing insulin resistance and inflammation (Lihn et al., 2004).
Propriétés
IUPAC Name |
N,N,5-trimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(4-8-11-5)7(10)9(2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQWZDPIRRWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2613091.png)
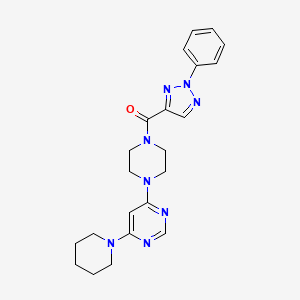
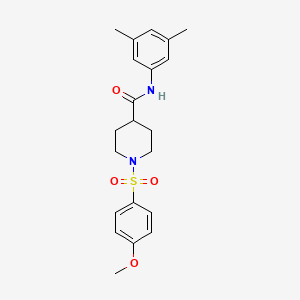

![methyl 4-{4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate](/img/structure/B2613096.png)
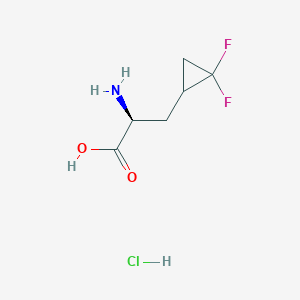
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2613100.png)
![Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613101.png)
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2613102.png)
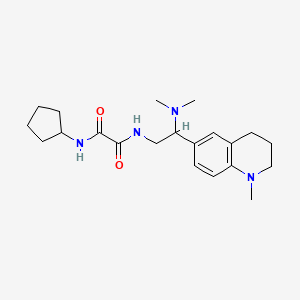
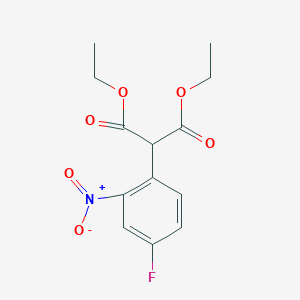
![4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613105.png)
